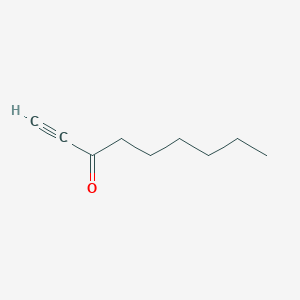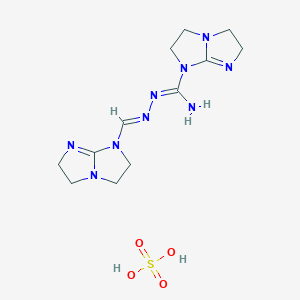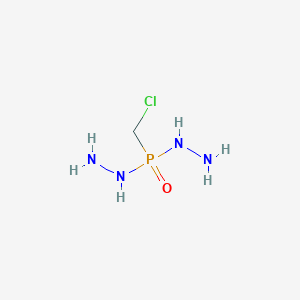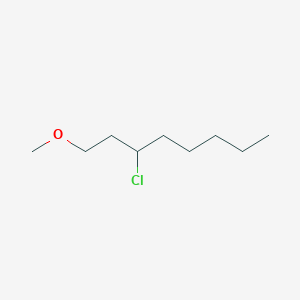
3-Chloro-1-methoxyoctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methoxyoctane is an organic compound with the molecular formula C9H19ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to an octane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methoxyoctane typically involves the reaction of 1-octanol with thionyl chloride to form 1-chlorooctane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions generally include:
Chlorination: 1-octanol is reacted with thionyl chloride (SOCl2) under reflux conditions to produce 1-chlorooctane.
Methoxylation: The 1-chlorooctane is then treated with sodium methoxide (NaOCH3) in methanol to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-1-methoxyoctane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of ethers, amines, or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
3-Chloro-1-methoxyoctane has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, solvents, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-methoxyoctane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in various oxidation and reduction reactions, influencing the compound’s reactivity and interaction with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-methoxypropane: A shorter chain analog with similar reactivity but different physical properties.
3-Chloro-2-methyl-1-propene: An unsaturated analog with different reactivity due to the presence of a double bond.
1-Chloro-3-methoxybutane: Another analog with a different chain length and reactivity profile.
Uniqueness
3-Chloro-1-methoxyoctane is unique due to its specific chain length and the presence of both a chlorine atom and a methoxy group
Propriétés
Numéro CAS |
70690-26-5 |
|---|---|
Formule moléculaire |
C9H19ClO |
Poids moléculaire |
178.70 g/mol |
Nom IUPAC |
3-chloro-1-methoxyoctane |
InChI |
InChI=1S/C9H19ClO/c1-3-4-5-6-9(10)7-8-11-2/h9H,3-8H2,1-2H3 |
Clé InChI |
KDRYRFIJTOKKKF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CCOC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


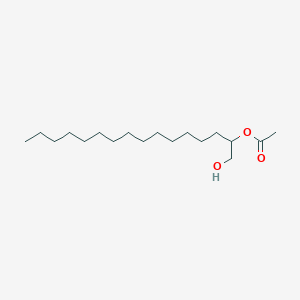
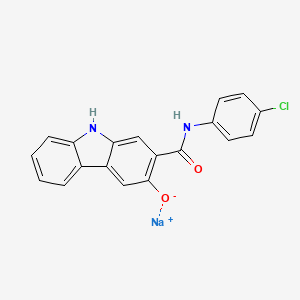
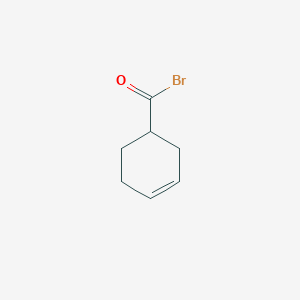
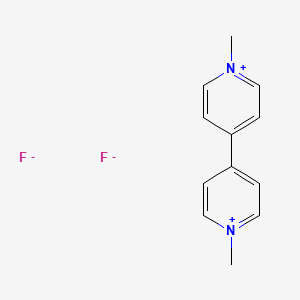
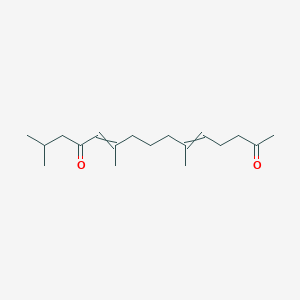

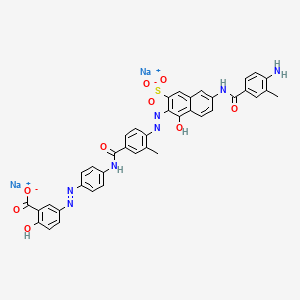
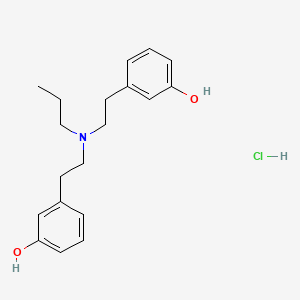
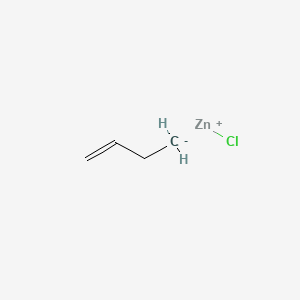
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)
